molecular formula C17H17N3O3 B11620482 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B11620482
M. Wt: 311.33 g/mol
InChI Key: HLKOUKRYLRMQNC-VXLYETTFSA-N
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Description

The compound 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile belongs to the 2-pyridone family, characterized by a pyridine ring fused with a ketone group at position 2. Its structure includes a 3-ethoxy-4-hydroxybenzylidene substituent at the amino position (N1) and methyl groups at positions 4 and 6 of the pyridine ring. This substitution pattern confers unique electronic and steric properties, influencing its biological activity and molecular interactions.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H17N3O3/c1-4-23-16-8-13(5-6-15(16)21)10-19-20-12(3)7-11(2)14(9-18)17(20)22/h5-8,10,21H,4H2,1-3H3/b19-10+

InChI Key

HLKOUKRYLRMQNC-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and an appropriate amine. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting Schiff base is then purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes

    Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties. It is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development. It is studied for its efficacy and safety in treating various diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and polymer stabilizers. Its ability to form stable complexes with metals makes it valuable in industrial applications.

Mechanism of Action

The mechanism of action of 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. It can also interact with cellular receptors, modulating signaling pathways and influencing cellular functions.

The molecular targets and pathways involved in its mechanism of action are diverse and depend on the specific biological context. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit microbial growth, and scavenge free radicals, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Structural Features and Physicochemical Properties of Selected Analogs

Compound Name / Substituents Key Features Melting Point (°C) Biological Activity (Source) Reference
Target Compound : 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 3-Ethoxy-4-hydroxybenzylidene, 4,6-dimethyl Not reported Inferred antioxidant/EGFR inhibition
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Amino substituent (no benzylidene) Not reported Intermediate for synthesis
1-((4-(4-Methoxyphenyl)-3-phenylthiazol-2-ylidene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (6c) Thiazole ring, 4-methoxyphenyl 221–223 Cytotoxicity (HCT-116, HepG2 cells)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Bromophenyl, hydroxy-methoxyphenyl Not reported Antioxidant (79.05% DPPH scavenging)
1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Ethylphenyl substituent Not reported Anticancer (structural study)
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile 4-(Dimethylamino)benzylidene Not reported Not reported

Key Observations :

  • Substituent Effects: The target compound’s 3-ethoxy-4-hydroxybenzylidene group likely enhances hydrogen bonding and solubility compared to analogs with non-polar substituents (e.g., ethylphenyl in ). The methoxy and bromophenyl groups in and improve cytotoxicity and antioxidant activity, respectively.
  • Thermal Stability : Thiazole-containing analogs (e.g., 6c in ) exhibit higher melting points (~220°C), suggesting greater crystallinity due to planar thiazole rings.
Cytotoxicity and Anticancer Potential
  • Thiazole Derivatives () : Compounds like 6c and 6d showed cytotoxicity against HCT-116 and HepG2 cells (MTT assay), attributed to EGFR tyrosine kinase inhibition via docking studies . The thiazole ring may enhance binding affinity compared to the target compound’s benzylidene group.
Antioxidant Activity
  • Bromophenyl Derivatives () : The 4-bromophenyl analog exhibited 79.05% DPPH scavenging, comparable to ascorbic acid (82.71%). The target compound’s 4-hydroxy group may similarly donate protons for radical quenching, while the 3-ethoxy group could modulate electron-donating effects .

Molecular Docking and Mechanism Insights

  • EGFR Tyrosine Kinase Inhibition : Thiazole derivatives () showed strong binding to EGFR TK via hydrophobic interactions and hydrogen bonding. The target compound’s 4-hydroxy group may form additional H-bonds with kinase active sites .
  • Antioxidant Mechanism : Bromophenyl derivatives () likely stabilize radicals through resonance effects; the target compound’s ethoxy-hydroxybenzylidene group may offer similar stabilization .

Biological Activity

1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, a Schiff base compound, has gained attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and significant biological effects, particularly in oncology and as an antioxidant.

Chemical Structure and Properties

The compound has a molecular formula of C17H17N3O3 and a molecular weight of 311.33 g/mol. Its structure features a pyridine ring with various functional groups that enhance its reactivity and biological activity. The synthesis typically involves a condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and an appropriate amine under reflux conditions in ethanol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has been shown to induce apoptosis in cancer cells. It interacts with specific cellular receptors and enzymes, modulating signaling pathways that lead to cancer cell death.
  • Antioxidant Activity : It scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Microbial Inhibition : The compound demonstrates the ability to inhibit various microbial growths, suggesting potential applications in antimicrobial therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction studies reveal that the compound can bind to specific enzymes within cells, inhibiting their activity. This is crucial for its anticancer effects as it can disrupt metabolic pathways essential for tumor growth.
  • Receptor Modulation : The compound may modulate receptor signaling pathways which are pivotal in regulating cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameMolecular FormulaKey Features
4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrileC14H17N3OLacks the ethoxy group; primarily studied for neuroprotective effects.
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileC8H9N3OSimpler structure; focuses on anti-inflammatory properties.
1-(Cyclohexylideneamino)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrileC14H17N3OContains a cyclohexyl group; investigated for analgesic effects.

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound:

  • Anticancer Studies : In vitro studies on various cancer cell lines have shown that this compound significantly reduces cell viability and induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation . For instance, it exhibited potent cytotoxicity against MDA-MB 231 breast cancer cells with an IC50 value comparable to standard chemotherapeutics like cisplatin.
  • Antioxidant Activity : The antioxidant potential was evaluated using assays such as DPPH radical scavenging and ferrous ion chelation tests. Results indicated that the compound effectively neutralizes free radicals and chelates metal ions, thereby reducing oxidative stress .

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